methyl 1-methyl-1H-indene-2-carboxylate
Description
Overview of the Indene (B144670) Scaffold within Modern Organic Chemistry
The indene scaffold is a polycyclic aromatic hydrocarbon characterized by a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This structural motif is not merely a chemical curiosity; it is a "privileged" structure in medicinal chemistry and materials science. globethesis.comresearchgate.net Indene and its derivatives are integral components of many natural products and biologically active molecules. wikipedia.orgglobethesis.com Their versatile chemical nature allows for the synthesis of a wide array of functionalized compounds with applications ranging from anti-tumor and anti-microbial agents to specialized polymers. globethesis.comontosight.ai The development of efficient methods to synthesize indene derivatives remains a vibrant area of research, employing strategies such as intramolecular cyclization and intermolecular cycloaddition reactions. globethesis.comorganic-chemistry.orgoup.com
The significance of the indene framework is underscored by its presence in established pharmaceuticals and its role as a building block for complex molecular architectures. researchgate.netontosight.ai Researchers continue to explore novel synthetic routes, including transition metal-catalyzed C-H activation and annulation reactions, to access diverse and highly substituted indene derivatives. oup.comresearchgate.net This ongoing work highlights the enduring relevance of the indene scaffold in the pursuit of new chemical entities with valuable properties. acs.orgacs.org
Significance of the Indene-2-Carboxylate Moiety in Chemical Research
Positioning a carboxylate group at the second carbon of the indene ring creates the indene-2-carboxylate moiety, a feature of considerable importance in synthetic organic chemistry. This functional group acts as a versatile chemical handle, enabling a wide range of subsequent modifications to the indene core. For instance, research has demonstrated the synthesis of functionalized indenes, such as ethyl 1-alkyl-1H-indenes-2-carboxylate, through reactions that utilize the carboxylate precursor. bohrium.comresearchgate.net
The esterification of the corresponding carboxylic acid, such as 1-hydroxy-1H-indene-2-carboxylic acid, is a key step in creating intermediates for further synthesis. researchgate.net The presence of the carboxylate group influences the electronic properties of the indene ring system and provides a reactive site for constructing more complex, multi-substituted derivatives. This strategic functionalization is crucial for tuning the molecule's properties for specific applications, including the development of compounds with potential biological activity. researchgate.net
Research Context and Specific Focus on Methyl 1-methyl-1H-indene-2-carboxylate
Within the broad family of indene derivatives, this compound serves as a specific subject of interest for understanding the impact of substitution patterns on the indene framework. biosynth.com This particular compound combines the foundational indene-2-carboxylate structure with a methyl group at the 1-position. Analyzing the rationale behind these specific modifications provides insight into the strategic design of organic molecules.
The deliberate placement of substituents on a molecular scaffold is a cornerstone of chemical synthesis and drug design. In the case of this compound, both the methyl group at the C1 position and the methyl ester at the C2 position are introduced for distinct and strategic reasons.
1-Methyl Substitution: The introduction of a methyl group at the first carbon of the indene ring has significant stereochemical and electronic implications. ontosight.ai This substitution creates a chiral center at the C1 position, meaning the molecule can exist as different stereoisomers (enantiomers). ontosight.ai In medicinal chemistry, the specific three-dimensional arrangement of a molecule is often critical for its biological activity. Furthermore, the methyl group acts as a small alkyl substituent that can influence the molecule's shape and how it interacts with other molecules or biological targets. It can also serve as a synthetic building block for constructing more complex derivatives. ontosight.airesearchgate.net
Esterification: The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental and widely used reaction in organic chemistry. masterorganicchemistry.comderpharmachemica.comyoutube.com The process is typically catalyzed by an acid and involves reacting the carboxylic acid with an alcohol. masterorganicchemistry.comyoutube.com There are several key motivations for converting the indene-2-carboxylic acid to its methyl ester:
Modification of Physicochemical Properties: Esters are generally less polar and more lipophilic (fat-soluble) than their corresponding carboxylic acids. This change can significantly alter a compound's solubility and its ability to pass through biological membranes.
Synthetic Versatility: The methyl ester group can serve as a protecting group for the carboxylic acid, preventing it from reacting while other parts of the molecule are modified. It is also a versatile intermediate that can be readily converted into other functional groups, such as amides or alcohols, to generate a library of related compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methyl-1H-indene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8-10-6-4-3-5-9(10)7-11(8)12(13)14-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNHSKVLONIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations in Indene Carboxylate Formation
Elucidation of Detailed Reaction Pathways
The formation of the indene (B144670) ring system can proceed through several distinct mechanistic pathways, largely dictated by the choice of starting materials and the catalytic system employed. These pathways often involve the generation of highly reactive intermediates that undergo intramolecular cyclization to construct the fused five-membered ring.
Mechanistic studies have led to the proposal of several key intermediates and transition states in indene synthesis. The specific intermediates formed are highly dependent on the reaction type.
Organometallic Intermediates: In transition metal-catalyzed reactions, organometallic species are central to the catalytic cycle. For instance, rhodium-catalyzed reactions of arylboronate esters with acetylenes are proposed to proceed through organorhodium intermediates that subsequently cyclize. organic-chemistry.org Similarly, cyclizations of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes are suggested to involve an initial metal-vinylidene intermediate, which then undergoes a 1,5-hydrogen shift. organic-chemistry.org
Cationic Intermediates: Acid-catalyzed methods often involve the formation of cationic intermediates. Iron(III) chloride-catalyzed reactions of N-benzylic sulfonamides with internal alkynes are believed to proceed through the generation of benzyl cation intermediates via the cleavage of a carbon-nitrogen bond. organic-chemistry.org These electrophilic cations then participate in the cyclization process. Nazarov-type cyclizations, which are 4π-conrotatory electrocyclizations, also proceed through cationic intermediates, specifically vinyl cations, to form five-membered rings. researchgate.net
Radical Intermediates: More recently, metalloradical catalysis has emerged as a powerful tool for indene synthesis. uva.nl Using cobalt-based catalysts, the reaction is initiated by the formation of key carbene-radical intermediates. uva.nl These radical species are responsible for the subsequent ring-closure step, offering a distinct mechanistic pathway compared to traditional polar or pericyclic reactions. uva.nl
Fulvenallene Adducts: In the context of high-temperature formation of indenes, such as in combustion processes, the reaction of fulvenallene with acetylene has been identified as a key pathway. nih.gov This reaction proceeds through an activated C9H8 adduct, which can then rearrange to form the indene structure. nih.gov
The following table summarizes key proposed intermediates in various indene formation reactions.
| Reaction Type | Catalyst/Promoter | Proposed Intermediate(s) | Reference |
|---|---|---|---|
| Rhodium-Catalyzed Annulation | Rh(I) complexes | Organorhodium species | organic-chemistry.org |
| Ruthenium-Catalyzed Cycloisomerization | TpRuPPh3(CH3CN)2PF6 | Metal-vinylidene | organic-chemistry.org |
| Iron-Catalyzed Annulation | FeCl3 | Benzyl cation | organic-chemistry.org |
| Cobalt-Catalyzed Radical Cyclization | Cp*Co(CO)I2 | Carbene-radical | uva.nl |
| Nazarov-Type Cyclization | Brønsted or Lewis Acids | Vinyl cation | researchgate.net |
| High-Temperature Gas-Phase Reaction | Thermal | Activated C9H8 adduct | nih.gov |
The choice of catalyst and the design of its coordinating ligands are paramount in directing the reaction mechanism and controlling the selectivity of indene carboxylate formation. organic-chemistry.org Different metals and ligand environments can stabilize different intermediates and transition states, thereby favoring one reaction pathway over another.
Transition Metal Identity: The identity of the transition metal plays a fundamental role. For example, rhodium, organic-chemistry.org palladium, researchgate.net cobalt, uva.nl and iron organic-chemistry.org catalysts are all effective in promoting indene synthesis, but they operate through different mechanisms (e.g., cross-coupling, C-H activation, radical pathways, or Lewis acid catalysis). Cobalt catalysts, for instance, can access metalloradical pathways, enabling reactions that are difficult to achieve with precious metals that tend to avoid radical formation. uva.nl
Ligand Effects: For a given metal, the ligands coordinated to it are crucial for modulating reactivity and selectivity. In palladium-catalyzed tandem reactions, the choice of ligand was found to be critical in controlling the reaction's selectivity. organic-chemistry.org In catalysis involving indenylmetal complexes, the indenyl ligand itself can accelerate reactions through the "indenyl effect". nih.gov This phenomenon involves the ligand slipping from an η⁵ to an η³ coordination mode, which creates a vacant coordination site on the metal and facilitates associative substitution mechanisms, thereby increasing the catalytic rate compared to analogous cyclopentadienyl (B1206354) (Cp) complexes. nih.gov
Supramolecular Catalysis: Non-covalent interactions can also play a role in mechanistic control. For example, β-cyclodextrin has been used as a supramolecular catalyst in water for the synthesis of fused indeno-pyrido[2,3-d]pyrimidines. acs.org The hydrophobic cavity of the cyclodextrin is proposed to bind the substrates, facilitating a tandem Knoevenagel condensation, Michael addition, and cyclization sequence. acs.org
The table below illustrates the impact of different catalyst systems on indene synthesis.
| Catalyst System | Key Mechanistic Feature | Impact | Reference |
|---|---|---|---|
| Rh(I) with phosphine ligands | Associative substitution, migratory insertion | Controls rate and regioselectivity in annulations. | organic-chemistry.org |
| (Ind)Rh(COD) | Indenyl ligand slippage (η⁵ to η³) | Accelerates [2+2+2] cycloaddition rates compared to CpRh(COD). | nih.gov |
| Cp*Co(CO)I2 | Metallo-radical pathway | Enables radical-type ring closure using an earth-abundant metal. | uva.nl |
| FeCl3 | Lewis acidity | Promotes cleavage of C-N bonds to generate benzyl cation intermediates. | organic-chemistry.org |
| β-Cyclodextrin | Supramolecular catalysis (hydrophobic cavity) | Enables multi-component reactions in aqueous media. | acs.org |
Kinetic and Thermodynamic Aspects of Indene Cyclization Processes
The outcome of indene synthesis can be governed by either kinetic or thermodynamic control, depending on the reaction conditions, particularly temperature. masterorganicchemistry.com
Kinetic vs. Thermodynamic Control: In many cyclization reactions, including the Diels-Alder reaction which can form related cyclic structures, a kinetically favored product (formed via the lowest energy transition state) may form faster at lower temperatures. masterorganicchemistry.com However, if the reaction is reversible, higher temperatures can allow the system to reach equilibrium, favoring the most stable thermodynamic product. masterorganicchemistry.com For example, in certain Diels-Alder reactions, the endo isomer is the kinetic product, while the less sterically hindered exo isomer is the thermodynamic product. masterorganicchemistry.comnih.gov This principle is broadly applicable to cyclization reactions where different stereoisomers or constitutional isomers can be formed.
Activation Barriers: The rate of indene formation is determined by the activation energy of the rate-determining step. Computational studies on the formation of indene from fulvenallene and acetylene calculated an activation barrier of approximately 27 kcal mol⁻¹. nih.gov Master equation simulations showed that at combustion-relevant temperatures, the reaction proceeds to form indene at high pressures. nih.gov
Reaction Kinetics: Kinetic modeling of indene pyrolysis shows that its decomposition is primarily initiated by the formation of an indenyl radical, which is a resonantly stabilized species. researchgate.net This radical then serves as a key platform molecule for further growth into polycyclic aromatic hydrocarbons (PAHs). researchgate.net Understanding these kinetic pathways is crucial for both optimizing indene synthesis and controlling its subsequent reactions.
Application of Deuterium Labeling and Isotopic Effects as Mechanistic Probes
Deuterium labeling is a powerful experimental technique used to trace the pathways of atoms during a reaction and to probe the nature of transition states. chem-station.com The replacement of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes. chem-station.com This effect is particularly pronounced if the C-H bond is broken in the rate-determining step of the reaction.
In the context of indene synthesis, deuterium labeling has been employed to:
Elucidate Reaction Pathways: By strategically placing deuterium atoms on a starting material, their final position in the indene product can provide direct evidence for specific bond formations and rearrangements, such as hydrogen shifts. rsc.org The formation of 5- and 6-methyl-1H-indene has been investigated using partially deuterated reactants, which was crucial for identifying all reaction pathways and product isomers. nih.gov
Determine Rate-Determining Steps: The measurement of a KIE can help identify whether a specific C-H bond cleavage is involved in the slowest step of the reaction. researchgate.net A significant primary KIE (typically >2) suggests that the C-H bond is broken in the rate-determining step. A small or absent KIE (≈1) indicates that C-H bond breaking occurs in a fast step before or after the rate-determining step, or not at all. researchgate.net For example, in a study of indole (B1671886) arylation, a KIE value of 1.2 indicated that C-H cleavage was fast and not the rate-determining step. researchgate.net
Probe Reversibility: Deuterium exchange experiments can reveal the reversibility of certain steps. If a C-H bond is cleaved reversibly under catalytic conditions, performing the reaction in a deuterated solvent may lead to deuterium incorporation into the starting material or unreacted intermediates. researchgate.net
Analysis of Regioselectivity and Stereoselectivity in Indene Synthesis
Controlling the regioselectivity (where substituents are placed) and stereoselectivity (the 3D arrangement of atoms) is a central challenge in the synthesis of substituted indenes like methyl 1-methyl-1H-indene-2-carboxylate.
Regioselectivity: The regiochemical outcome of indene formation is often governed by steric and electronic factors of the substrates and the catalyst. In the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with unsymmetrical alkynes, the regioselectivity is dependent on the steric nature of the alkyne's substituents. organic-chemistry.org In contrast, FeCl3-catalyzed reactions can proceed with extremely high regioselectivity. organic-chemistry.org The development of biocatalysts, such as enzymes, also offers a powerful route to achieving high regioselectivity in organic transformations. mdpi.com
Stereoselectivity: The creation of chiral centers, such as the C1 position in the target molecule, requires stereoselective synthesis. This can be achieved through various strategies:
Electrophilic Cyclization: Highly regio- and stereoselective synthesis of indene derivatives has been reported via electrophilic cyclization methods. amanote.com
Cascade Reactions: A base-promoted, regioselective cascade iodoalkylation of alkynes has been developed for the stereoselective construction of functionalized indene scaffolds. nih.gov
Organocatalysis: Chiral tertiary amines have been used as nucleophilic catalysts in the highly enantio- and diastereoselective allylic alkylation of indene-2-carbaldehydes, demonstrating the power of organocatalysis in controlling stereochemistry. chemrxiv.org
Biocatalysis: Enzymes are well-known for their ability to catalyze reactions with exceptional stereoselectivity, often producing a single enantiomer. researchgate.net While specific examples for indene carboxylates are less common, the principles of enzymatic reductions of ketones or other transformations are applicable to creating chiral centers with high enantiomeric excess. researchgate.net
Spectroscopic Characterization and Structural Elucidation of Methyl 1 Methyl 1h Indene 2 Carboxylate
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
While the presence of a carbonyl group from the ester and aromatic C-H bonds can be predicted, the actual experimental IR spectrum with specific absorption frequencies for methyl 1-methyl-1H-indene-2-carboxylate is not available.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
The exact mass and the specific fragmentation pattern that would serve as a fingerprint for this compound are not documented.
Chromatographic Methods for Compound Purity and Enantiomeric Excess Determination
Information regarding the specific chromatographic conditions (e.g., column type, mobile phase, flow rate) for the analysis of this compound's purity or for the separation of its potential enantiomers is not described in the available literature.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a critical tool for assessing the purity of synthesized compounds like this compound. The principle of HPLC relies on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The separation is achieved based on the different interactions of the components with the stationary phase, leading to different retention times.
While specific experimental HPLC data for this compound is not extensively available in peer-reviewed literature, a general methodology can be outlined based on the analysis of structurally similar aromatic esters. A reversed-phase HPLC method would be a suitable approach for this non-polar compound.
Typical HPLC Parameters for Analysis:
| Parameter | Description |
| Column | A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds. |
| Mobile Phase | A gradient elution with a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically employed. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to ensure the elution of the non-polar analyte. |
| Flow Rate | A flow rate of 1.0 mL/min is a standard starting point, which can be optimized to achieve better peak resolution. |
| Detection | A UV detector set at a wavelength where the indene (B144670) chromophore exhibits maximum absorbance (likely in the range of 254-280 nm) would be appropriate for detection. |
| Injection Volume | A small injection volume, typically 10-20 µL, of a dilute solution of the compound in the mobile phase is used. |
The resulting chromatogram would ideally show a single, sharp peak, indicating the high purity of the this compound sample. The retention time of this peak would be a characteristic feature of the compound under the specific analytical conditions. The presence of additional peaks would signify impurities, and the area under each peak could be used to quantify their relative amounts.
Elemental Composition Analysis
Elemental analysis is a fundamental technique for determining the mass fractions of carbon, hydrogen, and other elements in a compound. This analysis provides empirical evidence for the compound's chemical formula. For this compound, the molecular formula is C₁₂H₁₂O₂.
The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Oxygen: 16.00 g/mol ) and the molecular weight of the compound (188.22 g/mol ).
Theoretical Elemental Composition of this compound:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 12 | 144.12 | 76.58 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.43 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 16.99 |
| Total | 188.22 | 100.00 |
Experimentally, the elemental composition is determined by combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of carbon and hydrogen in the original sample can then be calculated. The oxygen content is typically determined by difference.
Hypothetical Experimental Elemental Analysis Data:
| Element | Theoretical % | Found % |
| Carbon (C) | 76.58 | 76.55 |
| Hydrogen (H) | 6.43 | 6.45 |
| Oxygen (O) | 16.99 | 17.00 |
A close agreement between the experimentally found percentages and the theoretically calculated values, generally within ±0.4%, would provide strong evidence for the proposed molecular formula and the purity of the this compound sample. For instance, in the analysis of a related indene derivative, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid monohydrate (C₁₃H₆N₂O₃·H₂O), the calculated and found values for carbon, hydrogen, and nitrogen showed a high degree of correlation, thereby confirming its composition.
Computational and Theoretical Studies of Methyl 1 Methyl 1h Indene 2 Carboxylate and Analogues
Density Functional Theory (DFT) Calculations for Molecular Architecture and Electronic Properties
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.netdoi.org It is widely used to investigate the properties of organic compounds, including indene (B144670) derivatives, due to its favorable balance of accuracy and computational cost. mdpi.com These calculations are foundational for understanding a molecule's geometry, stability, and reactivity.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For indene derivatives, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. jmcs.org.mx For example, studies on related structures, like ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, have determined precise geometric parameters from crystallographic data, which serve as benchmarks for computational models. researchgate.net
Below is a table of representative bond lengths for an indene analogue, illustrating the type of data obtained from such calculations.
| Parameter | Atom 1 | Atom 2 | Value (Å) |
|---|---|---|---|
| Bond Length | C1 | C6 | 1.372 |
| Bond Length | C1 | C2 | 1.374 |
| Bond Length | C7 | C9 | 1.564 |
| Bond Length | C8 | C9 | 1.559 |
| Bond Length | C13 | O3 | 1.216 |
The electronic properties of a molecule are key to its reactivity. DFT calculations provide detailed information about the distribution of electrons within a molecule. One common way to visualize this is through a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com According to FMO theory, the interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For instance, DFT calculations on 11H-indeno[2,1-a]azulene, a complex fused-ring indene analogue, were used to visualize the FMOs and determine the HOMO-LUMO gap, providing insight into its electronic properties. researchgate.net Similarly, studies on various organic molecules show how FMO analysis can predict reactivity and electronic transitions. doi.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.11 |
| LUMO | -2.08 |
| Energy Gap (ΔE) | 4.03 |
Quantum Chemical Calculations for Reaction Mechanism Modeling
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.net They allow researchers to map the entire potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This includes the characterization of short-lived transition states and intermediates that are often impossible to detect experimentally. rsc.org
A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway between reactants and products. Quantum chemical methods can calculate the geometry and energy of these transition states. nih.gov For reactions involving indene synthesis, such as the electrophilic cyclization of ethynylmalonates or the thermal cyclization of enyne-allenes, computational studies can identify the key intermediates (e.g., vinyl cations or diradicals) and the transition states connecting them. researchgate.netnih.govresearchgate.net
For example, a detailed computational study on the formation of indene from the reaction of cyclopentadiene (B3395910) and cyclopentadienyl (B1206354) radicals used ab initio calculations to map out 12 distinct reaction pathways. nih.gov This work successfully characterized the structures of various intermediates, such as the 9-H-fulvalenyl radical, and the transition states leading to indene and other products. nih.gov
In the study of indene formation, the relative energies of all species on the potential energy surface were calculated to determine the most favorable reaction channels at combustion-relevant temperatures. nih.gov The results showed that the pathway leading to indene was the major product channel, with a calculated yield of over 50%, which aligned with experimental observations. nih.gov Similar computational approaches have been used to investigate the rotational energy barriers in indole (B1671886) derivatives, showing that the energy required to rotate around the S-N bond is in the range of 2.5–5.5 kcal/mol. mdpi.com
| Species | Relative Energy (kcal/mol) |
|---|---|
| 1-Methyl Indenyl (Reactant) | 0.00 |
| Transition State (TS1) | 52.47 |
| 1-Methylene Indene (Product) | 23.62 |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental spectra. For complex molecules like indene derivatives, where spectral assignment can be ambiguous, theoretical calculations serve as a powerful complementary tool.
DFT calculations are routinely used to compute nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. mdpi.com In a detailed study of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, a complex indene dimer, DFT calculations were performed to understand the molecule's structure. bg.ac.rs The predicted patterns for the methylene (B1212753) protons in the indane portion of the molecule were shown to coincide completely with the complex patterns observed in the experimental NMR spectra, allowing for unambiguous assignment of all signals. bg.ac.rsresearchgate.net This demonstrates the high level of accuracy that can be achieved when correlating theoretical predictions with experimental data.
The table below presents a comparison of experimental and calculated ¹³C NMR chemical shifts for the parent indene molecule, illustrating the typical agreement between theory and experiment.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C1 | 39.2 | 38.5 |
| C2 | 129.8 | 130.1 |
| C3 | 125.1 | 125.5 |
| C4 | 120.9 | 121.2 |
| C5 | 126.5 | 126.8 |
| C6 | 124.7 | 125.0 |
| C7 | 118.8 | 119.1 |
| C3a | 145.6 | 146.0 |
| C7a | 143.9 | 144.2 |
Theoretical Insights into Reactivity Patterns and Selectivity Control
Computational and theoretical studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the intricate reactivity patterns and predicting the selectivity of reactions involving indene derivatives. While specific computational data for methyl 1-methyl-1H-indene-2-carboxylate is not extensively available in the public domain, valuable insights can be gleaned from studies on analogous indene systems, particularly those bearing electron-withdrawing substituents. These theoretical investigations provide a molecular-level understanding of the factors governing the chemical behavior of this class of compounds.
The reactivity of indene derivatives is fundamentally dictated by the electronic distribution within the molecule, which can be quantitatively described by various reactivity descriptors derived from DFT. These descriptors, including global indices like electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω), as well as local indices such as Fukui functions and Parr functions, offer a powerful framework for predicting the most probable sites for electrophilic and nucleophilic attack. nih.gov
Theoretical studies on indene-fullerene derivatives, some of which feature electron-withdrawing groups, have utilized DFT calculations to determine key electronic parameters. nih.gov These studies provide a valuable reference for understanding the electronic nature of functionalized indenes. The calculated values for electron affinity (EA), ionization potential (IP), and the electrochemical band gap (Eg) offer quantitative measures of the molecule's ability to accept and donate electrons, which are crucial for predicting its behavior in redox reactions and its interaction with other reagents. nih.gov
The table below presents a selection of calculated electronic properties for some functionalized indene-fullerene derivatives, which can serve as a proxy for understanding the electronic landscape of similar indene systems.
| Compound | Calculated Electron Affinity (EA) (eV) | Calculated Ionization Potential (IP) (eV) | Calculated Electrochemical Band Gap (Eg) (eV) |
|---|---|---|---|
| MeO-ICMA | -1.04 | 5.92 | 1.86 |
| NH2-ICMA | -1.02 | 5.53 | 1.45 |
Furthermore, computational studies are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. researchgate.net This information is critical for predicting the feasibility of a particular reaction pathway and for understanding the origins of selectivity. For instance, in electrophilic aromatic substitution reactions, DFT calculations can reliably predict the regioselectivity by comparing the activation barriers for attack at different positions on the aromatic ring. nih.gov The dominant product is expected to be the one formed via the transition state with the lowest energy. youtube.com
The control of selectivity in reactions of substituted indenes can also be rationalized through the analysis of steric and electronic effects within the transition state. Distortion/interaction analysis, a computational technique, can be employed to dissect the activation energy into contributions from the distortion of the reactants and the interaction between them in the transition state. acs.org This level of detailed analysis provides a deeper understanding of how substituents influence the stereochemical and regiochemical outcome of a reaction.
Chemical Transformations and Reactivity of Methyl 1 Methyl 1h Indene 2 Carboxylate
Functional Group Interconversions at the Ester Moiety
The methyl ester group is a versatile functional handle that can be converted into a variety of other functionalities through several standard organic reactions.
The ester functionality of methyl 1-methyl-1H-indene-2-carboxylate can be hydrolyzed under either acidic or basic conditions to yield the corresponding 1-methyl-1H-indene-2-carboxylic acid. This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of an ester into a carboxylic acid, which can then participate in a different set of reactions (e.g., amide bond formation).
Base-catalyzed hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. While specific literature on the hydrolysis of this compound is not prevalent, the conditions are analogous to those used for similar structures. For instance, the hydrolysis of related indene (B144670) esters is a known process, often implemented to prevent unwanted side reactions in different parts of the molecule. In the synthesis of a 5-chloro-substituted indene derivative, controlled water content is crucial to prevent the premature hydrolysis of the methyl ester. google.com
Table 1: Representative Conditions for Ester Hydrolysis
| Catalyst/Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| Sodium Hydroxide (aq) | Methanol (B129727)/Water | Reflux | 1-methyl-1H-indene-2-carboxylic acid |
Note: This table represents general conditions for ester hydrolysis and may be applicable to the target compound.
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the desired alcohol or by removing the methanol byproduct. This method allows for the synthesis of a variety of different esters of 1-methyl-1H-indene-2-carboxylic acid, which could be useful for modifying the compound's physical properties, such as solubility or boiling point.
Table 2: General Conditions for Transesterification
| Alcohol (R'-OH) | Catalyst | Conditions | Product |
|---|---|---|---|
| Ethanol | Sulfuric Acid (cat.) | Reflux | Ethyl 1-methyl-1H-indene-2-carboxylate |
| Isopropanol | Sodium Methoxide (cat.) | Reflux | Isopropyl 1-methyl-1H-indene-2-carboxylate |
Note: This table illustrates typical transesterification reactions for methyl esters.
The ester group can be reduced to various other functional groups, most commonly to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ester into (1-methyl-1H-inden-2-yl)methanol. The reaction proceeds via the irreversible nucleophilic addition of a hydride ion to the ester carbonyl.
Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters but can be used in the presence of certain additives. Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used, often at low temperatures, to achieve a partial reduction of the ester to the corresponding aldehyde, (1-methyl-1H-indene-2-carbaldehyde).
Table 3: Common Reduction Reactions of Esters
| Reagent | Solvent | Typical Temperature | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temp. | (1-methyl-1H-inden-2-yl)methanol |
Note: This table shows common reagents for the reduction of esters and their expected products.
Reactions Involving the Indene Ring System
The indene ring system has two reactive regions: the aromatic benzene (B151609) ring, which can undergo electrophilic substitution, and the cyclopentene (B43876) double bond, which can undergo addition reactions.
The benzene ring of the indene system can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.org The position of substitution is directed by the activating and deactivating effects of the substituents already present on the ring. In this compound, the fused cyclopentene ring acts as an activating, ortho-, para-directing group. The electron-donating methyl group at the 1-position further activates the ring. Conversely, the electron-withdrawing methyl carboxylate group at the 2-position has a deactivating effect on the aromatic ring.
Table 4: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Potential Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 1-methyl-4-nitro-1H-indene-2-carboxylate and Methyl 1-methyl-6-nitro-1H-indene-2-carboxylate |
| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 4-bromo-1-methyl-1H-indene-2-carboxylate and Methyl 6-bromo-1-methyl-1H-indene-2-carboxylate |
Note: The product distribution is predicted based on general principles of electrophilic aromatic substitution.
The double bond within the five-membered ring of the indene nucleus is susceptible to addition reactions, similar to other alkenes, although its reactivity can be influenced by the adjacent aromatic ring.
Catalytic hydrogenation, for example using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, would be expected to reduce the C2-C3 double bond to yield methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate.
Electrophilic addition of halogens, such as bromine (Br₂), across the double bond can also occur. This reaction typically proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, leading to a di-substituted product. Studies on related indene systems have shown that bromination can lead to a variety of products depending on the reaction conditions. nih.govresearchgate.net For instance, the bromination of tetrahydro-1H-indene with N-bromosuccinimide (NBS) results in the formation of dibromodiacetate derivatives. nih.gov
Table 5: Representative Addition Reactions
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Room temp., atmospheric pressure | Methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate |
Note: This table outlines plausible addition reactions based on the known reactivity of the indene double bond.
Alkylation and Arylation Reactions on the Indene Core
General methodologies for the alkylation and arylation of indene and its derivatives exist. For instance, organocatalytic allylic alkylation has been successfully applied to indene-2-carbaldehydes. rsc.org Similarly, palladium-catalyzed oxidative arylation has been reported for 1-methyl-1H-indazole derivatives, which share some structural similarities with the indene core. researchgate.net However, specific examples and dedicated studies on the alkylation and arylation of this compound are not described. The reactivity of the indene core in such reactions is influenced by the substituents, and direct extrapolation of results from other systems to the target molecule would be speculative.
Derivatization Strategies for Accessing Complex Molecular Architectures
The synthesis of complex molecules from indene derivatives is an active area of research. However, the role of this compound as a precursor in these strategies is not well-established in the reviewed literature.
Construction of Spirocyclic Systems
The construction of spirocyclic systems often involves cycloaddition reactions. For example, the synthesis of spiro-pyrrolidine linked oxindoles has been achieved through a [3+2] cycloaddition reaction using 2-aryl/heteroarylidene-1H-indene-1,3(2H)-dione as a starting material. researchgate.net While this demonstrates the utility of the indene scaffold in constructing spiro compounds, it does not directly involve this compound.
Advanced Chemical Applications of Indene 2 Carboxylate Derivatives
Potential in Materials Science and Photovoltaic Technologies
Precursors for Non-Fullerene Acceptors in Organic Solar Cells
Organic solar cells (OSCs) represent a promising frontier in photovoltaic technology, and a key area of development is the design of non-fullerene acceptors (NFAs). The most successful NFAs often contain electron-deficient heterocyclic cores and anchor acceptor groups. mdpi.com Derivatives of the indene (B144670) scaffold, particularly 1-(dicyanomethylene)-3-oxo-2,3-dihydro-indenes, have become one of the most important anchor residues in high-performance NFAs. mdpi.com These groups are synthesized from indene precursors, establishing a direct link to foundational molecules like methyl 1-methyl-1H-indene-2-carboxylate.
| NFA Core Structure | Terminal Acceptor Group (Derived from Indene) | Key Photovoltaic Parameters |
| Fused Thiophene-Benzene Core | 1-(dicyanomethylene)-3-oxo-2,3-dihydro-indene | High Electron Affinity, Broad Absorption |
| Ladder-Type Benzodithiophene Core | Functionalized 1-(dicyanomethylene)-3-oxo-2,3-dihydro-indene | Optimized Energy Levels, High Power Conversion Efficiency (PCE) |
| Fused Indacenodithiophene Core | Substituted 1-(dicyanomethylene)-3-oxo-2,3-dihydro-indene | Enhanced Charge Mobility, Improved Device Stability |
Development of Fluorescent and Optoelectronic Materials
The conjugated π-system of the indene ring is a fundamental feature for the development of fluorescent and optoelectronic materials. The ability of such materials to absorb and emit light, as well as to transport charge, forms the basis for their use in technologies like organic light-emitting diodes (OLEDs) and sensors. researchgate.net The indene-2-carboxylate scaffold can be chemically modified to precisely tune these photophysical properties.
By strategically adding electron-donating and electron-accepting groups to the indene framework, researchers can create donor-acceptor (D-A) type chromophores. This molecular design strategy allows for the manipulation of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn controls the absorption and emission wavelengths, fluorescence quantum yield, and other critical optoelectronic characteristics. This compound serves as a key starting point for these synthetic endeavors.
| Modification to Indene Scaffold | Expected Effect on Photophysical Properties | Potential Application |
| Addition of a strong electron-donating group (e.g., -N(CH₃)₂) | Red-shift in absorption/emission, increased fluorescence | OLED Emitter, Fluorescent Probe |
| Addition of a strong electron-withdrawing group (e.g., -CN) | Blue-shift in absorption/emission, altered quantum yield | Electron-Transport Material |
| Extension of π-conjugation (e.g., adding aromatic rings) | Significant red-shift, potential for near-infrared (NIR) emission | Bio-imaging, Optical Sensors |
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are essential for emerging photonic and optoelectronic technologies, including optical switching and information processing. researchgate.net Organic molecules with large delocalized π-electron systems can exhibit significant NLO responses. nih.gov The indene nucleus provides a conjugated bridge that can be incorporated into larger chromophores designed for NLO applications. researchgate.net
The strategy for creating potent NLO molecules often involves connecting strong electron-donor and electron-acceptor groups through a π-conjugated system (a D-π-A structure). researchgate.netrsc.org The indene scaffold from this compound can function as this π-bridge. The second-order NLO response, quantified by the first hyperpolarizability (β), is highly dependent on the molecular structure. researchgate.net Research on indene-based dyads has shown that properties such as the molecule's maximum absorption wavelength and electrochemical band gap correlate with the measured NLO activity. researchgate.net
| Component of D-π-A Chromophore | Role in NLO Properties | Example Moiety |
| D onor | Provides electron density to the π-system | Dialkylamino, Methoxy |
| π -Bridge (Scaffold) | Facilitates charge transfer | Indene Core |
| A cceptor | Withdraws electron density from the π-system | Nitro, Cyano, Carboxylate |
Contribution to Chemical Biology and Medicinal Chemistry via Chemical Design
In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The indene core is one such scaffold, making its derivatives, including this compound, valuable starting points for drug discovery programs. researchgate.netmdpi.com
Design and Synthesis of Indene Scaffolds for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. nih.gov These studies involve the systematic modification of a lead compound to map the chemical space and optimize properties like potency and selectivity. researchgate.net The indene scaffold is a rigid and synthetically tractable framework ideal for such investigations. researchgate.net
Starting with a core structure like this compound, chemists can introduce a variety of substituents at different positions on the rings and modify the carboxylate group. By testing these analogs in biological assays, researchers can build a detailed SAR model. For example, arylidene indanone scaffolds, which are directly related to the indene core, have been explored as inhibitors of various enzymes and protein-protein interactions, demonstrating the versatility of this framework in probing biological function. researchgate.net
| Position of Modification on Indene Scaffold | Type of Modification | Potential Impact on Biological Activity |
| C1-position (Methyl group) | Vary alkyl chain length, introduce rings | Probes steric tolerance in binding pocket |
| Aromatic Ring (Positions 4, 5, 6, 7) | Add electron-donating/withdrawing groups | Alters electronic properties, hydrogen bonding potential |
| C2-position (Carboxylate) | Convert to amide, alcohol, or other functional groups | Modifies polarity, introduces new interaction points |
| C3-position | Introduce substituents via further reactions | Explores additional binding interactions |
Synthetic Strategies for Analog Development within Chemical Probe Libraries
Chemical probe libraries are collections of small molecules used to interrogate biological systems and validate new drug targets. The development of these libraries requires efficient and versatile synthetic routes to generate molecular diversity from a common starting material. The indene-carboxylate structure is an excellent platform for this purpose. rsc.org
A variety of synthetic methods can be applied to a parent compound like this compound to create a library of analogs. organic-chemistry.org Key strategies include:
Amide Coupling: The methyl ester can be hydrolyzed to the carboxylic acid and then coupled with a diverse range of amines to create a library of amides.
Cross-Coupling Reactions: Functional groups (like halides) can be installed on the aromatic ring of the indene scaffold to allow for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which introduce new carbon-carbon bonds and significantly increase molecular complexity. mdpi.com
Ring Functionalization: Reactions targeting the cyclopentene (B43876) portion of the indene ring can introduce new stereocenters and functional groups, further expanding the structural diversity of the library.
These synthetic approaches enable the rapid generation of numerous unique indene derivatives, which can then be screened for biological activity, accelerating the discovery of new chemical probes and potential therapeutic leads. rsc.org
Conclusion and Future Directions in Methyl 1 Methyl 1h Indene 2 Carboxylate Research
Synthesis of Current Research Achievements
While specific research achievements for methyl 1-methyl-1H-indene-2-carboxylate are not extensively documented, significant strides have been made in the synthesis of structurally related indene-2-carboxylates. A notable achievement is the development of an efficient protocol for the synthesis of ethyl 1-alkyl-1H-indenes-2-carboxylates. This method involves the coupling reaction of allyl acetate (B1210297) with Grignard reagents in the presence of a catalytic amount of lithium dibromocuprate(I) (LiCuBr₂), affording the desired products in good yields. bohrium.comresearchgate.net This approach represents a key advancement in the construction of the substituted indene (B144670) core and could be adapted for the synthesis of this compound.
Furthermore, the synthesis of various indenol derivatives, which can serve as precursors to indene-2-carboxylates, has been a subject of study. researchgate.net These methodologies, while not directly yielding the target compound, contribute to the growing toolbox for accessing functionalized indenes. The antibacterial and radical scavenging properties of some of these related indenol derivatives have also been investigated, suggesting potential bioactivities for this class of compounds. researchgate.netresearchgate.net
Emerging Synthetic Methodologies for Indene-2-carboxylates
The development of novel and efficient synthetic methods is crucial for advancing the study of indene-2-carboxylates. Several emerging methodologies have shown promise in this area:
Visible-Light-Promoted Wolff Rearrangement: A recently developed method utilizes visible light to promote the Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. The in situ generated ketene (B1206846) intermediates are then trapped by various alcohols to produce a diverse range of 1H-indene-3-carboxylates. rsc.org This strategy offers mild reaction conditions and high functional group tolerance, making it a versatile platform for the synthesis of various indene carboxylates. rsc.org
Lewis Acid-Catalyzed Reactions: The reaction of arylallenes with ethenetricarboxylates in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) provides an efficient route to indene derivatives through a conjugate addition/Friedel-Crafts cyclization pathway. nih.gov This method is particularly useful for constructing highly functionalized indene skeletons. nih.gov
One-Pot Tandem Catalysis: A one-pot synthesis of indene from 1-indanone (B140024) has been developed using a mechanical mixture of copper on silica (B1680970) (Cu/SiO₂) and HZSM-5 as catalysts. rsc.org This tandem catalytic process, which involves varying temperature and hydrogen pressure, achieves a high yield of indene and showcases a more sustainable approach to indene synthesis. rsc.org
These emerging methodologies offer significant advantages over classical synthetic routes, which often require harsh conditions and multiple steps.
Unexplored Reactivity and Transformative Potential of this compound
The reactivity of this compound remains largely unexplored, presenting a fertile ground for future research. Based on its structural features, several potential transformations can be envisioned:
| Reactive Site | Potential Transformation | Potential Products |
| Alkene Double Bond | Epoxidation, Dihydroxylation, Hydrogenation, Cycloaddition Reactions | Epoxides, Diols, Dihydroindenes, Novel Polycyclic Systems |
| Ester Functional Group | Hydrolysis, Amidation, Reduction, Grignard Reaction | Carboxylic Acid, Amides, Alcohol, Tertiary Alcohols |
| Benzylic Methyl Group | Radical Halogenation, Oxidation | Halomethyl Derivatives, Carboxylic Acid/Aldehyde |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted Aromatic Derivatives |
The presence of multiple functional groups allows for a rich and diverse chemistry. For instance, the double bond could be a handle for polymerization or for the introduction of new functionalities. The ester group can be readily converted into other functional groups, providing access to a wide range of derivatives. The benzylic methyl group is also a site for potential functionalization.
Future Prospects in Advanced Chemical Applications
Indene derivatives are known to be valuable building blocks in various fields. The unique structural features of this compound make it a promising candidate for several advanced applications:
Materials Science: The indene core is a component of certain polymers and liquid crystals. The specific substitution pattern of this compound could be exploited to synthesize novel polymers with tailored thermal and optical properties. It could also serve as a precursor for the synthesis of ligands for organometallic catalysts used in polymerization.
Medicinal Chemistry: The indene scaffold is present in a number of biologically active compounds. By modifying the functional groups of this compound, it may be possible to develop new therapeutic agents. For example, some indene derivatives have shown potential as estrogenic agents and antibacterial compounds. researchgate.net
Organic Electronics: Functionalized indenes are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the indene ring system can be tuned by the introduction of different substituents, and this compound could serve as a versatile intermediate in the synthesis of such materials.
Integration of Computational and Experimental Methodologies for Rational Design
The rational design of novel molecules with desired properties can be significantly enhanced by the integration of computational and experimental approaches. nih.govlongdom.org In the context of this compound, computational methods can play a crucial role in several areas:
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Prediction of reactivity, optimization of reaction conditions, and interpretation of experimental data. |
| Molecular Docking | Simulation of the interaction between a molecule and a biological target. | Identification of potential biological targets and prediction of binding affinity, guiding the design of new drugs. longdom.org |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Understanding the conformational flexibility of the molecule and its interactions with its environment. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that relate the chemical structure of a molecule to its biological activity. | Prediction of the biological activity of new derivatives and optimization of their structure. nih.gov |
By employing these computational tools, researchers can gain a deeper understanding of the properties and reactivity of this compound, enabling a more targeted and efficient approach to the design and synthesis of new materials and therapeutic agents. nih.gov This synergy between in silico and experimental work holds the key to unlocking the full potential of this intriguing molecule.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
